(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine
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Overview
Description
(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine is a complex organic compound with a unique structure that combines elements of cyclopentane, thieno, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine typically involves multiple steps. One common method includes the reaction of cyclopentanone, malononitrile, and elemental sulfur in ethanol under microwave irradiation to form 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N,N-dimethylmethanimidamide. Finally, treatment with aromatic amine under microwave irradiation produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis suggests potential for scalable production due to its efficiency and high yields.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno and pyrimidine rings.
Common Reagents and Conditions
Oxidation: t-BuOOH (65% in H2O) and Mn(OTf)2 as a catalyst at 25°C in H2O.
Reduction: Sodium borohydride in methanol.
Substitution: Aromatic amines under microwave irradiation.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial activity.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds and aromatic interactions with amino acid residues in proteins, influencing their function . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-leucine
- 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-naphthyl)acetamide
Uniqueness
(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine is unique due to its combination of cyclopentane, thieno, and pyrimidine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel molecules and the study of biochemical interactions.
Properties
Molecular Formula |
C12H13N3O2S |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
(2S)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)propanoic acid |
InChI |
InChI=1S/C12H13N3O2S/c1-6(12(16)17)15-10-9-7-3-2-4-8(7)18-11(9)14-5-13-10/h5-6H,2-4H2,1H3,(H,16,17)(H,13,14,15)/t6-/m0/s1 |
InChI Key |
HARFBUBNZYYWJO-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=C2C3=C(CCC3)SC2=NC=N1 |
Canonical SMILES |
CC(C(=O)O)NC1=C2C3=C(CCC3)SC2=NC=N1 |
Origin of Product |
United States |
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